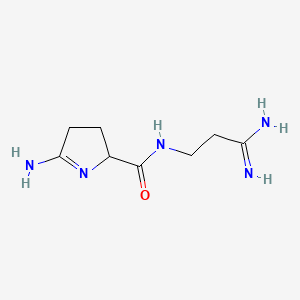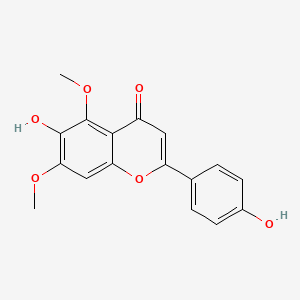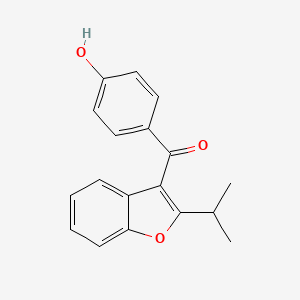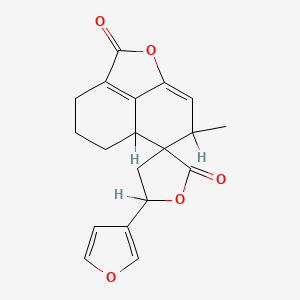![molecular formula C13H18N2O6S B1207067 Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate CAS No. 5466-60-4](/img/structure/B1207067.png)
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are often used in perfumes and flavorings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and ensure the quality of the final product .
化学反応の分析
Types of Reactions
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: New esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Uniqueness
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-2-20-12(16)11(9-22(14,18)19)15-13(17)21-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17)(H2,14,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHWFEWPKBZUDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-60-4 |
Source


|
| Record name | NSC26311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
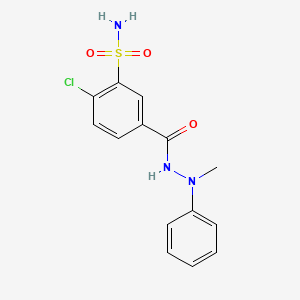

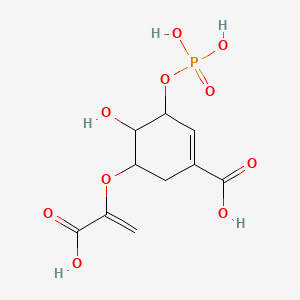
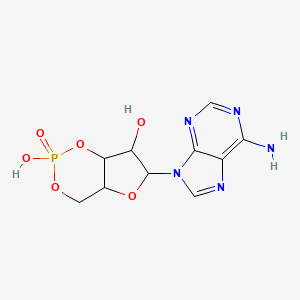
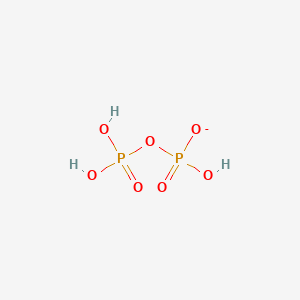
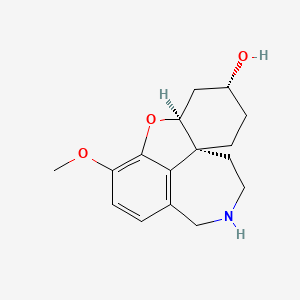
![Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)
![5-[3-[2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]propyl]-3-propyl-isoxazole](/img/structure/B1206999.png)
![4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B1207001.png)
